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molecular formula C11H13NO4 B1313610 Diethyl Pyridine-2,3-dicarboxylate CAS No. 2050-22-8

Diethyl Pyridine-2,3-dicarboxylate

Cat. No. B1313610
M. Wt: 223.22 g/mol
InChI Key: LIVYVINPLCASPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05892050

Procedure details

A soution of dimethyl formamide (73 g, 1.00 mole) in ethylene dichloride is slowly treated with oxalyl chloride (88 mL, 1.00 mole), with cooling, stirred at ambient temperatures for 16 hours, treated with ethyl vinyl ether (72.1 g, 1.00 mole) over a 1 hour period and stirred at ambient temperatures for 16 hours. This reaction mixture is treated sequentially with diethyl oxalacetate (199.28 g, 1.06 mole) and (with cooling) triethylamine (224 g, 2.2 mole), stirred for 0.5 hours and treated with a premixed solution of concentrated HCl (200 ml) and concentrated NH4OH (200 ml) in 100 ml of water. The reaction mixture is treated further with water (250 ml), concentrated NH4OH (70 ml) and acetic acid (200 ml). The resultant mixture is distilled under N2 at 88° C. and atmosphere pressure to remove 1850 g of distillate. The distillation pot is then treated with absolute ethanol (1.0 L) and NH4OCOCH3 (180 g), heated at reflux temperature for 16 hours and distilled at 100° C. to remove 887 g of distillate. The distillation pot is cooled and the residue is partitioned between water and 2:1 ethyl acetate/hexanes. The organic phase is separated, washed sequentially with water and brine and concentrated in vacuo to give the title product as an oil, 179.5 g, (77% pure) 58.5% yield, identified by NMR analysis.
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
72.1 g
Type
reactant
Reaction Step Three
Quantity
199.28 g
Type
reactant
Reaction Step Four
Quantity
224 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
58.5%

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:5])C=O.[C:6](Cl)(=O)[C:7](Cl)=O.C(OCC)=C.[C:17]([O:27][CH2:28][CH3:29])(=[O:26])[CH2:18][C:19]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=O.C(N(CC)CC)C.Cl.[NH4+].[OH-]>C(Cl)CCl.O.C(O)(=O)C>[N:2]1[CH:5]=[CH:7][CH:6]=[C:18]([C:17]([O:27][CH2:28][CH3:29])=[O:26])[C:19]=1[C:21]([O:23][CH2:24][CH3:25])=[O:22] |f:6.7|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
73 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
88 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Step Three
Name
Quantity
72.1 g
Type
reactant
Smiles
C(=C)OCC
Step Four
Name
Quantity
199.28 g
Type
reactant
Smiles
C(CC(=O)C(=O)OCC)(=O)OCC
Name
Quantity
224 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at ambient temperatures for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
stirred at ambient temperatures for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
stirred for 0.5 hours
Duration
0.5 h
DISTILLATION
Type
DISTILLATION
Details
The resultant mixture is distilled under N2 at 88° C.
CUSTOM
Type
CUSTOM
Details
atmosphere pressure to remove 1850 g of distillate
DISTILLATION
Type
DISTILLATION
Details
The distillation
ADDITION
Type
ADDITION
Details
pot is then treated with absolute ethanol (1.0 L) and NH4OCOCH3 (180 g)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
distilled at 100° C.
CUSTOM
Type
CUSTOM
Details
to remove 887 g of distillate
TEMPERATURE
Type
TEMPERATURE
Details
The distillation pot is cooled
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between water and 2:1 ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed sequentially with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=C(C(=CC=C1)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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